

spectroscopic data for trans-4-octene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans*-4-Octene

Cat. No.: B086139

[Get Quote](#)

A Comprehensive Spectroscopic Guide to *trans*-4-Octene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ***trans*-4-octene**, a key building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for its identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For ***trans*-4-octene**, both ^1H and ^{13}C NMR provide characteristic signals that confirm its structure.

^1H NMR Spectroscopy

The proton NMR spectrum of ***trans*-4-octene** is characterized by signals in the olefinic and aliphatic regions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
-CH=CH-	~5.39	Multiplet	2H
-CH ₂ -CH=	~1.96	Multiplet	4H
-CH ₂ -CH ₃	~1.36	Sextet	4H
-CH ₃	~0.89	Triplet	6H

Table 1: ¹H NMR Data for **trans-4-Octene**.[\[1\]](#)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Assignment	Chemical Shift (ppm)
-CH=CH-	~130.9
-CH ₂ -CH=	~34.8
-CH ₂ -CH ₃	~22.9
-CH ₃	~13.9

Table 2: ¹³C NMR Data for **trans-4-Octene**.[\[2\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **trans-4-octene** displays characteristic absorption bands corresponding to its alkene and alkane moieties.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~3025	=C-H stretch	Medium
~2960-2850	C-H stretch (alkane)	Strong
~1670	C=C stretch (trans)	Weak-Medium
~1465	C-H bend (alkane)	Medium
~965	=C-H bend (trans, out-of-plane)	Strong

Table 3: Characteristic IR Absorption Bands for **trans-4-Octene**.

The strong absorption band around 965 cm⁻¹ is particularly diagnostic for the presence of a trans-disubstituted double bond.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **trans-4-octene** (molar mass: 112.22 g/mol), the electron ionization (EI) mass spectrum shows a molecular ion peak and several characteristic fragment ions.[7][8]

m/z	Relative Intensity	Assignment
112	Moderate	[M] ⁺ (Molecular Ion)
83	Moderate	[M - C ₂ H ₅] ⁺
69	High	[M - C ₃ H ₇] ⁺
55	High	[C ₄ H ₇] ⁺
41	Base Peak	[C ₃ H ₅] ⁺ (Allyl Cation)

Table 4: Key Mass Spectrometry Fragments for **trans-4-Octene**.

The fragmentation pattern is typical for an alkene, with cleavage occurring at the allylic position to form stable carbocations.[9]

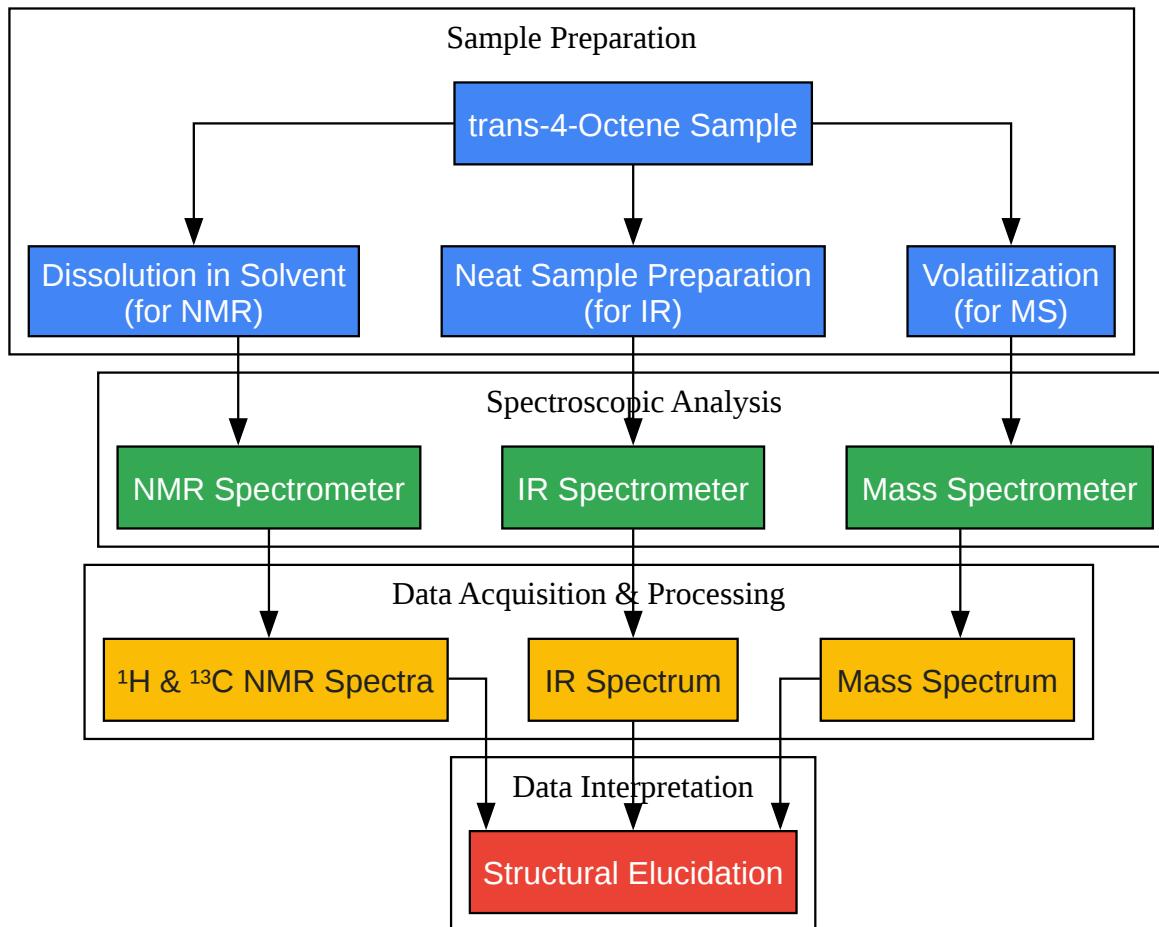
Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-25 mg of the **trans-4-octene** sample.[10] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a vial.[10] Gently vortex to ensure complete dissolution.[10] Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry NMR tube.[10]
- Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.[10] The instrument will lock onto the deuterium signal of the solvent and perform an automated shimming process to optimize the magnetic field homogeneity.[10]
- Data Acquisition: Set the standard acquisition parameters for ^1H or ^{13}C NMR. This includes defining the pulse angle, acquisition time, relaxation delay, and the number of scans.[10] Initiate the data acquisition.
- Data Processing: After acquisition, the Free Induction Decay (FID) is converted to a spectrum via Fourier Transformation.[10] The spectrum is then phased, baseline corrected, and referenced to the solvent signal.

Infrared (IR) Spectroscopy


- Sample Preparation (Neat Liquid): Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Place a small drop of the liquid **trans-4-octene** sample on one plate and cover it with the second plate, ensuring a thin film is formed.
- Instrument Setup: Place the salt plates in the sample holder of the IR spectrometer.
- Data Acquisition: Record a background spectrum of the empty spectrometer. Then, acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the volatile **trans-4-octene** sample into the mass spectrometer, often via a gas chromatography (GC-MS) system for separation and purification before analysis.[11]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (electron ionization - EI), causing the removal of an electron and the formation of a molecular ion (a radical cation).[11]
- Mass Analysis: The positively charged molecular ion and any fragment ions are accelerated into a mass analyzer. The analyzer, typically a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[11]
- Detection: A detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.[11]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **trans-4-octene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRANS-4-OCTENE(14850-23-8) 1H NMR [m.chemicalbook.com]
- 2. TRANS-4-OCTENE(14850-23-8) 13C NMR [m.chemicalbook.com]

- 3. TRANS-4-OCTENE(14850-23-8) IR Spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 4-Octene, (E)- [webbook.nist.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 4-Octene, (4E)- | C8H16 | CID 5357253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Octene, (E)- [webbook.nist.gov]
- 9. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [spectroscopic data for trans-4-octene (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086139#spectroscopic-data-for-trans-4-octene-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

